molecular formula C16H18F3NO4 B11836128 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester CAS No. 1234321-77-7

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester

Cat. No.: B11836128
CAS No.: 1234321-77-7
M. Wt: 345.31 g/mol
InChI Key: XAKRGTQXCNOINF-YFHOEESVSA-N
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Description

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester is a complex organic compound with a unique structure that includes a butenoic acid backbone, a dimethylethoxycarbonyl group, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the butenoic acid backbone, followed by the introduction of the dimethylethoxycarbonyl group and the trifluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ester group or other functional groups within the molecule.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1234321-77-7

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

methyl (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)but-2-enoate

InChI

InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6-8H,5H2,1-4H3,(H,20,22)/b10-7-

InChI Key

XAKRGTQXCNOINF-YFHOEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

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